molecular formula C16H12Cl2N2O2 B15006733 2-(2,4-Dichlorophenyl)-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole

2-(2,4-Dichlorophenyl)-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole

Cat. No.: B15006733
M. Wt: 335.2 g/mol
InChI Key: PWPUTXMKJQBMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenyl)-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole typically involves the reaction of 2,4-dichlorobenzohydrazide with 3-methylphenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)acrylonitrile
  • 2-(4-Chloro-3-methylphenoxy)-N-(3,4-dichlorophenyl)acetamide

Uniqueness

2-(2,4-Dichlorophenyl)-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole is unique due to its specific structural features, such as the presence of the oxadiazole ring and the combination of dichlorophenyl and methylphenoxy groups. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H12Cl2N2O2

Molecular Weight

335.2 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C16H12Cl2N2O2/c1-10-3-2-4-12(7-10)21-9-15-19-20-16(22-15)13-6-5-11(17)8-14(13)18/h2-8H,9H2,1H3

InChI Key

PWPUTXMKJQBMSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.